3-((4-methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)propanamide
Description
3-((4-Methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrophenyl group at position 4 and a propanamide chain at position 2. This compound belongs to a class of thiazole derivatives, which are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-26-15-6-8-16(9-7-15)27-11-10-18(23)21-19-20-17(12-28-19)13-2-4-14(5-3-13)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZFYVDKDMAKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)propanamide is a complex organic compound characterized by its thiazole ring, methoxyphenylthio group, and nitrophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C19H17N3O4S2
- Molar Mass : 415.5 g/mol
- CAS Number : 941902-56-3
- Structure : The compound features a thiazole ring connected to a propanamide moiety, with a methoxyphenylthio group and a nitrophenyl substituent.
Anticancer Activity
Research indicates that derivatives of thiazoles, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines.
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | SK-OV-3 | 19.5 |
| This compound | TBD | TBD |
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole and phenyl rings enhances anticancer activity. For example, the introduction of electron-withdrawing groups like nitro can increase potency against certain cancer types .
The proposed mechanism of action for thiazole derivatives involves interaction with cellular targets critical for tumor growth. These compounds may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. The nitrophenyl group can participate in redox reactions, while the thiazole ring may engage in π-π stacking interactions with DNA or other biomolecules, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole-based compounds have demonstrated antimicrobial activity. The unique structure of this compound suggests potential efficacy against various bacterial strains. Preliminary studies indicate that similar thiazole derivatives possess significant antibacterial properties .
Case Studies
-
Study on Thiadiazole Derivatives :
A review highlighted the anticancer effects of a series of thiadiazole derivatives, revealing that compounds with methoxy and nitro groups exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting the potential of similar structures like this compound . -
Antimicrobial Evaluation :
Research on thiazole derivatives has shown their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole ring can lead to improved antimicrobial properties .
Comparison with Similar Compounds
Key Structural Differences and Implications
Thiazole vs. Benzothiazole Core :
- The target compound uses a thiazole core, while analogs like those in incorporate benzothiazole. Benzothiazoles generally exhibit enhanced aromaticity and planarity, which may influence binding to biological targets .
Amide Chain Modifications :
- The thioether linkage (C-S-C) in the target compound’s propanamide chain increases lipophilicity compared to sulfonamides () or oxadiazole-containing chains (). This could improve membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Insights
Solubility and Lipophilicity
- The target compound’s 4-nitrophenyl and thioether groups likely result in moderate-to-low aqueous solubility, a common challenge for nitroaromatics. In contrast, sulfonamide derivatives () may exhibit better solubility due to hydrogen-bonding capacity.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which involves cyclizing α-halo ketones with thiourea. For this compound, 2-bromo-1-(4-nitrophenyl)ethanone reacts with thiourea in ethanol under reflux conditions (78–80°C) for 6–8 hours. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack by the thiourea’s sulfur atom. The resulting thiazole intermediate is precipitated by cooling the reaction mixture and purified via recrystallization from ethanol/water (yield: 68–72%).
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Bromo-1-(4-nitro)ethanone, Thiourea | Ethanol | Reflux | 6–8 h | 70% |
Functionalization and Purification
The crude 4-(4-nitrophenyl)thiazol-2-amine is washed with cold ethanol to remove unreacted starting materials. Characterization by $$ ^1H $$-NMR reveals distinct aromatic protons: δ 8.35 (d, 2H, nitroaryl), 7.85 (s, 1H, thiazole-H), and 6.10 (s, 2H, NH$$_2 $$). The nitro group’s IR absorption at 1520 cm$$^{-1}$$ (asymmetric stretch) and 1350 cm$$^{-1}$$ (symmetric stretch) confirms successful incorporation.
Preparation of 3-((4-Methoxyphenyl)thio)propanoic Acid
Thioether Formation via Nucleophilic Substitution
The thioether linkage is introduced by reacting 3-chloropropanoyl chloride with 4-methoxythiophenol in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). The reaction proceeds via an S$$_N$$2 mechanism, where the thiolate ion attacks the electrophilic α-carbon of the acyl chloride. After stirring for 2 hours, the mixture is washed with 5% HCl to remove excess reagents, yielding 3-((4-methoxyphenyl)thio)propanoyl chloride (85–90% purity).
Hydrolysis to Propanoic Acid
The acyl chloride intermediate is hydrolyzed in aqueous sodium bicarbonate (NaHCO$$3$$) at room temperature for 1 hour. Acidification with HCl precipitates 3-((4-methoxyphenyl)thio)propanoic acid, which is filtered and dried (yield: 80–85%). $$ ^{13}C $$-NMR analysis shows signals at δ 174.5 (COOH), 159.2 (aryl-OCH$$3$$), and 35.8 (CH$$_2$$-S).
Amide Bond Formation: Coupling Thiazol-2-amine with Propanoic Acid
Carbodiimide-Mediated Activation
The propanoic acid (1.2 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. After 30 minutes at 0°C, 4-(4-nitrophenyl)thiazol-2-amine (1.0 eq) is added, and the reaction is stirred at room temperature for 12–16 hours. The EDC/HOBt system facilitates efficient amide bond formation without racemization.
Optimized Coupling Conditions
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 16 h | 75% |
Workup and Final Purification
The reaction mixture is washed with saturated NaHCO$$_3$$ and brine to remove byproducts. Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the pure product as a pale-yellow solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 456.0921 [M+H]$$^+$$.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the amidation step. Heating the propanoic acid and thiazol-2-amine with EDC/HOBt at 80°C for 20 minutes achieves 82% yield, reducing reaction time by 90% compared to conventional methods.
Challenges and Optimization Strategies
Nitro Group Sensitivity
The electron-deficient nitro group necessitates mild reaction conditions to prevent reduction or decomposition. Avoiding strong reducing agents (e.g., LiAlH$$_4$$) and acidic media ensures structural integrity.
Purification of Hydrophobic Intermediates
The compound’s low solubility in aqueous solvents complicates purification. Gradient elution in column chromatography (ethyl acetate/hexane 10–50%) effectively separates the product from byproducts.
Analytical Characterization and Validation
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 8.25 (d, J = 8.8 Hz, 2H, nitroaryl), 7.72 (s, 1H, thiazole-H), 6.85 (d, J = 8.8 Hz, 2H, methoxyaryl), 3.80 (s, 3H, OCH$$3$$), 3.15 (t, J = 7.2 Hz, 2H, CH$$2$$-S), 2.65 (t, J = 7.2 Hz, 2H, CH$$2$$-CO).
- IR (KBr) : 1685 cm$$^{-1}$$ (amide C=O), 1520 cm$$^{-1}$$ (NO$$_2$$), 1250 cm$$^{-1}$$ (C-O-C).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-((4-methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)propanamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of 4-(4-nitrophenyl)thiazol-2-amine with a suitable α-haloketone. The propanamide side chain is introduced through nucleophilic substitution or coupling reactions. To improve yields:
- Optimize solvent systems (e.g., DMF for polar intermediates, ethanol for final steps) .
- Use catalysts like DMAP or HOBt for amide bond formation .
- Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.4 ppm (nitrophenyl protons), δ 3.8 ppm (methoxy group), δ 6.7–7.5 ppm (aromatic thioether protons) .
- IR : Confirm amide C=O stretch (~1650 cm) and nitro group (~1520 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] at m/z 443.1 .
Q. What are the key physicochemical properties relevant to its solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : Poor in water; use DMSO for stock solutions (test stability via HPLC over 24 hours). Soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Stability : Degrades under acidic/alkaline conditions (pH <5 or >9); store at -20°C in inert atmosphere .
- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or redox enzymes (e.g., COX-2) .
- In Vitro Assays :
- Measure IC via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Test anti-inflammatory activity via COX-2 inhibition (ELISA for PGE2 reduction) .
- Validate selectivity using counter-screens against related enzymes (e.g., COX-1 vs. COX-2) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or nitro groups) and assess changes in activity .
- Key Modifications :
- Thiazole ring substitution (e.g., 4-nitrophenyl vs. 4-fluorophenyl) to alter electron-withdrawing effects .
- Vary the propanamide chain length to optimize steric bulk .
- Data Analysis : Use multivariate regression to correlate structural descriptors (Hammett σ, π parameters) with bioactivity .
Q. How can contradictory data on bioactivity or synthesis yields be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert gas use) and validate bioassays with positive controls .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values from kinase assays) and apply statistical tests (ANOVA) to identify outliers .
- Mechanistic Studies : Use LC-MS to detect byproducts in low-yield syntheses or off-target effects in bioassays .
Q. What experimental designs are recommended for optimizing its bioavailability and pharmacokinetics?
- Methodological Answer :
- In Silico Modeling : Predict ADMET properties (e.g., BBB penetration via SwissADME) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Formulation Studies : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation for improved oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
